molecular formula C9H12ClNO B13031261 (S)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

(S)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

Cat. No.: B13031261
M. Wt: 185.65 g/mol
InChI Key: PQVPTZRWMCKUQH-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is an organic compound with the molecular formula C9H12ClNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound contains an amino group, a hydroxyl group, and a chlorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced chiral resolution techniques, such as chromatography or enzymatic resolution, are employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: NaN3, KCN, NaOH (Sodium hydroxide)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dechlorinated or fully reduced compound.

    Substitution: Formation of azide, nitrile, or hydroxyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL: The enantiomer of the compound with different biological activities.

    2-Amino-2-(2-chlorophenyl)ethan-1-OL: Lacks the methyl group, leading to different chemical and biological properties.

    2-Amino-2-(3-chlorophenyl)ethan-1-OL: Chlorine atom positioned differently on the aromatic ring, affecting its reactivity and applications.

Uniqueness

(S)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its combination of functional groups also makes it a versatile intermediate in various chemical syntheses.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1

InChI Key

PQVPTZRWMCKUQH-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CO)N)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)N)Cl

Origin of Product

United States

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